N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity : The synthesis of novel piperidine derivatives, including those with pyrimidin-2-yl groups, has been a significant area of interest. For instance, Vinaya et al. (2017) described the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showcasing their anti-angiogenic and DNA cleavage activities. These compounds were found to inhibit the formation of blood vessels in vivo, suggesting potential anticancer applications by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Anti-angiogenic and DNA Cleavage Studies : The derivatives synthesized in the mentioned study were evaluated using the chick chorioallantoic membrane (CAM) model for their efficacy in inhibiting in vivo angiogenesis. They also underwent DNA cleavage studies, demonstrating significant activities that suggest their utility as anticancer agents due to their dual action on blood vessel formation and direct DNA interaction.
Related Compounds and Activities : Other studies have explored related compounds for their potential medical applications. For example, compounds structurally related to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide have been investigated for their roles as histone deacetylase inhibitors, indicating possible use in cancer therapy by affecting gene expression and cell cycle progression (Nancy Z. Zhou et al., 2008).
Chemical Analysis and Separation Techniques : Beyond biological applications, research into compounds with similar structures has also included advancements in chemical analysis and separation techniques. For instance, the development of nonaqueous capillary electrophoretic separation methods for related substances, highlighting the importance of analytical chemistry in the development and quality control of pharmaceutical agents (Lei Ye et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide Similar compounds with a piperidine structure have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling pathways, which are often implicated in the development and progression of cancer .
Mode of Action
The exact mode of action of This compound It’s worth noting that compounds with similar structures have been shown to inhibit tyrosine kinases by binding to the kinase’s active site, thereby preventing the phosphorylation process that is essential for the kinase’s activity .
Biochemical Pathways
The specific biochemical pathways affected by This compound The inhibition of tyrosine kinases can affect several downstream pathways, including the pi3k/akt pathway . This pathway is involved in cell survival, growth, and proliferation, and its deregulation is frequently observed in various types of cancer .
Pharmacokinetics
The pharmacokinetic properties of This compound Similar compounds have been reported to have issues with rapid clearance and low oral bioavailability due to metabolism in vivo . These factors can significantly impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of This compound The inhibition of tyrosine kinases can lead to a decrease in cell proliferation and survival, which could potentially result in the inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide interacts with PKB, a key component of intracellular signaling pathways regulating growth and survival . It acts as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
The compound influences cell function by modulating signaling through PKB . It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting PKB, which is frequently deregulated in cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting ATP, thereby preventing the activation of PKB . This results in changes in gene expression and enzyme activity, affecting cellular processes such as proliferation and survival .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound are not mentioned in the available literature, it’s known that the compound is a potent inhibitor of PKB, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its role as a potent inhibitor of PKB, it’s likely that its effects would vary with dosage .
Metabolic Pathways
This compound is involved in the PI3K-PKB signaling pathway . It interacts with PKB, affecting the phosphorylation of several enzyme or transcription factor substrates .
Transport and Distribution
Given its role as a PKB inhibitor, it’s likely that it interacts with transporters or binding proteins involved in this pathway .
Subcellular Localization
Given its role in the PI3K-PKB signaling pathway, it’s likely that it’s localized to areas of the cell where this pathway is active .
The information provided is based on the current understanding and available literature .
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-14(13-3-1-4-13)18-11-12-5-9-19(10-6-12)15-16-7-2-8-17-15/h2,7-8,12-13H,1,3-6,9-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUHQNAVLKYOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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